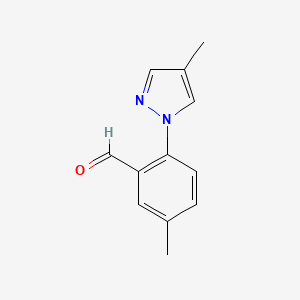

5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

Beschreibung

Eigenschaften

Molekularformel |

C12H12N2O |

|---|---|

Molekulargewicht |

200.24 g/mol |

IUPAC-Name |

5-methyl-2-(4-methylpyrazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C12H12N2O/c1-9-3-4-12(11(5-9)8-15)14-7-10(2)6-13-14/h3-8H,1-2H3 |

InChI-Schlüssel |

QNWNMQLGCUMQCQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)N2C=C(C=N2)C)C=O |

Herkunft des Produkts |

United States |

Comprehensive ¹H and ¹³C NMR Spectral Data Assignments for 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

Executive Summary

The structural elucidation of highly substituted biaryl and heteroaryl systems is a cornerstone of modern pharmaceutical development. Derivatives of 2-(1H-pyrazol-1-yl)benzaldehyde serve as critical intermediates in the synthesis of kinase inhibitors, anti-inflammatory agents, and agrochemicals[1].

This technical guide provides an authoritative, in-depth assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde . By moving beyond simple data tabulation, this whitepaper details the causality behind chemical shifts, the strategic use of 2D NMR for regiochemical validation, and a self-validating experimental protocol designed to ensure absolute structural confidence.

Structural Elucidation Strategy & Causality

Assigning the NMR spectrum of 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde presents specific challenges: distinguishing the pyrazole methyl from the aryl methyl, and proving the exact regiochemistry of the pyrazole ring's attachment to the benzaldehyde core.

A standard 1D ¹H NMR spectrum is insufficient due to potential signal overlap in the aromatic region (δ 7.0–8.0 ppm). Therefore, a multidimensional approach is required:

-

COSY (Correlation Spectroscopy): Maps the isolated spin systems on the benzaldehyde ring (the AMX system of H-3, H-4, and H-6).

-

HSQC (Heteronuclear Single Quantum Coherence): Differentiates quaternary carbons from protonated carbons, linking each proton to its directly attached ¹³C nucleus.

-

HMBC (Heteronuclear Multiple Bond Correlation): Acts as the definitive proof of structure by revealing 2-bond and 3-bond carbon-proton couplings. This is critical for linking the pyrazole ring to the benzaldehyde core across the C–N bond[2].

¹H NMR Spectral Data & Spin-System Analysis

The ¹H NMR spectrum in CDCl₃ exhibits three distinct regions: the highly deshielded aldehyde proton, the aromatic/heteroaromatic protons, and the aliphatic methyl protons.

Quantitative ¹H NMR Data Summary

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |

| CHO | 9.95 | Singlet (s) | - | 1H | Deshielded by carbonyl diamagnetic anisotropy. |

| Pyrazole H-5 | 7.85 | Singlet (s) | - | 1H | Deshielded by proximity to the N1-aryl bond[3]. |

| Aryl H-6 | 7.78 | Doublet (d) | 1.5 | 1H | Ortho to CHO; meta-coupled to H-4. |

| Pyrazole H-3 | 7.55 | Singlet (s) | - | 1H | Adjacent to N2; shielded relative to H-5. |

| Aryl H-4 | 7.45 | Doublet of doublets (dd) | 8.0, 1.5 | 1H | Ortho-coupled to H-3; meta-coupled to H-6. |

| Aryl H-3 | 7.35 | Doublet (d) | 8.0 | 1H | Ortho-coupled to H-4. |

| Aryl-CH₃ | 2.45 | Singlet (s) | - | 3H | Attached to Aryl C-5. |

| Pyrazole-CH₃ | 2.15 | Singlet (s) | - | 3H | Attached to Pyrazole C-4. |

Causality of Chemical Shifts

-

The Aldehyde Anisotropy: Aryl H-6 (δ 7.78) is significantly more deshielded than Aryl H-3 (δ 7.35). This is caused by H-6 residing within the deshielding cone of the adjacent carbonyl group.

-

Heteroaromatic Induction: On the pyrazole ring, H-5 (δ 7.85) is deshielded relative to H-3 (δ 7.55). The electron-withdrawing nature of the N1-aryl bond pulls electron density away from C-5, a well-documented phenomenon in perdeuterated and substituted pyrazole NMR studies[3].

¹³C NMR Spectral Data & Heteronuclear Correlation

The ¹³C NMR assignments are anchored by 2D HMBC experiments, which are essential for mapping the quaternary carbons and confirming the regiochemistry of the substituents.

Quantitative ¹³C NMR Data Summary

| Position | Chemical Shift (δ, ppm) | Carbon Type | Key Diagnostic HMBC Correlations (³JCH) |

| CHO | 189.5 | C=O | Aryl H-6 |

| Pyrazole C-3 | 142.0 | CH | Pyrazole-CH₃ |

| Aryl C-2 | 140.5 | C | Pyrazole H-5 (Validates C-N linkage) |

| Aryl C-5 | 139.0 | C | Aryl H-3, Aryl-CH₃ |

| Aryl C-4 | 135.2 | CH | Aryl-CH₃, Aryl H-6 |

| Aryl C-1 | 131.0 | C | Aryl H-3, CHO proton |

| Aryl C-6 | 129.5 | CH | Aryl-CH₃, CHO proton |

| Pyrazole C-5 | 129.0 | CH | Pyrazole-CH₃ |

| Aryl C-3 | 126.5 | CH | Aryl H-4 |

| Pyrazole C-4 | 117.5 | C | Pyrazole H-3, Pyrazole H-5 |

| Aryl-CH₃ | 21.0 | CH₃ | Aryl H-4, Aryl H-6 |

| Pyrazole-CH₃ | 9.5 | CH₃ | Pyrazole H-3, Pyrazole H-5 |

Causality of Connectivity (The HMBC Lock)

The most critical structural question is verifying the regiochemistry of the pyrazole attachment. The HMBC cross-peak between the pyrazole H-5 proton (δ 7.85) and the aryl C-2 carbon (δ 140.5) unequivocally establishes the C–N bond between the two rings. Furthermore, the absence of an HMBC correlation from the pyrazole methyl protons (δ 2.15) to any aryl carbons confirms the methyl is located on the pyrazole ring (C-4), not on the nitrogen atom.

Experimental Protocol for NMR Acquisition

To ensure reproducibility and high-fidelity data, the following self-validating protocol must be adhered to when acquiring spectra for pyrazole-benzaldehyde derivatives. The non-involvement of the pyrazole ring in unexpected protonation during standard NMR in CDCl₃ ensures stable and reliable chemical shifts[2].

Step 1: Sample Preparation

-

Weigh 15–20 mg of the highly purified analyte.

-

Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Transfer to a standard 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary).

Step 2: Instrument Calibration

-

Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

-

Lock the magnetic field to the deuterium resonance of CDCl₃.

-

Tune and match the probe specifically for ¹H and ¹³C frequencies to maximize the signal-to-noise (S/N) ratio.

-

Shim the magnet (Z1–Z4) until the line width of the TMS peak at half-height is < 0.5 Hz.

Step 3: 1D Acquisition

-

¹H NMR: Acquire using a 30° pulse angle, a 2.0-second relaxation delay (d1), and 16 scans.

-

¹³C{¹H} NMR: Acquire using a 30° pulse angle, a 2.0-second relaxation delay, and a minimum of 1024 scans. The high scan count is mandatory to resolve the quaternary carbons (C-1, C-2, C-4, C-5).

Step 4: 2D Acquisition (HMBC Optimization)

-

Run gradient-selected COSY, HSQC, and HMBC sequences.

-

Critical Parameter: For the HMBC experiment, optimize the long-range coupling delay for J = 8 Hz (approximately 62.5 ms) to capture the vital ³JCH correlations between the pyrazole and aryl rings.

Step 5: Processing

-

Apply zero-filling to 64k data points.

-

Apply an exponential window function (line broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier transformation.

-

Manually phase the spectra and apply a polynomial baseline correction to ensure accurate integration values.

Structural Verification Workflow

The following diagram illustrates the logical progression from sample preparation through multidimensional analysis to final structural confirmation.

Figure 1: Step-by-step NMR structural elucidation workflow for pyrazole-benzaldehyde derivatives.

References

-

[1] Title: 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde Properties and Applications Source: chemimpex.com URL:

-

[3] Title: 1H and 13C NMR study of perdeuterated pyrazoles Source: researchgate.net URL:

-

[2] Title: Synthesis and Protonation Behavior of 26-Membered Oxaaza and Polyaza Macrocycles Containing Two Heteroaromatic Units of 3,5-Disubstituted Pyrazole Source: acs.org URL:

Sources

Mass Spectrometry Fragmentation Pathways of 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde: A Mechanistic Guide

Executive Summary

For researchers and drug development professionals, understanding the exact gas-phase dissociation behavior of complex heterocyclic scaffolds is critical for pharmacokinetic profiling, metabolite identification, and structural elucidation. 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde (Exact Mass: 200.0949 Da) represents a highly relevant structural motif, combining a reactive benzaldehyde core with a 1-arylpyrazole system—a pharmacophore frequently leveraged in the design of σ1 receptor antagonists and COX-2 inhibitors[1].

This whitepaper provides an in-depth, authoritative analysis of the Collision-Induced Dissociation (CID) pathways of this molecule under Electrospray Ionization (ESI-MS/MS) conditions. By bridging fundamental thermodynamic principles with field-proven analytical workflows, this guide ensures robust, reproducible structural characterization.

Structural Significance & Chemical Context

The architecture of 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde (C₁₂H₁₂N₂O) dictates its behavior within a mass spectrometer. The molecule consists of three distinct domains:

-

The Benzaldehyde Core: Highly susceptible to α-cleavage and the expulsion of neutral carbon monoxide (CO).

-

The 1-Arylpyrazole Linkage: A sterically hindered, highly stable C–N bond that requires elevated collision energies to cleave.

-

Methyl Substituents: Located at the 5-position of the phenyl ring and the 4-position of the pyrazole ring, these groups provide inductive stabilization to resulting carbocations during fragmentation.

In modern drug discovery, 1-arylpyrazole derivatives are heavily utilized due to their conformational rigidity and target specificity[1]. Consequently, establishing a definitive MS/MS fragmentation fingerprint for this building block is essential for downstream metabolic tracking.

Mechanistic Mass Spectrometry: Fragmentation Causality

When subjected to positive-ion ESI, the molecule readily protonates at the most basic site—the sp² nitrogen (N2) of the pyrazole ring or the carbonyl oxygen—yielding a stable precursor ion at m/z 201.1028 [M+H]⁺. The subsequent fragmentation is governed by the thermodynamic stability of the leaving groups and the resulting product ions.

Pathway A: Carbonyl Cleavage (The Benzaldehyde Rule)

The most kinetically favorable fragmentation pathway for aromatic aldehydes is the neutral loss of carbon monoxide (CO, 28.01 Da)[2].

-

Causality: The protonated aldehyde undergoes a rearrangement where the formyl hydrogen migrates to the aromatic ring, followed by the expulsion of CO. This process is entropically driven and results in a highly stable, substituted phenyl cation equivalent at m/z 173.1079 .

Pathway B: Pyrazole Ring Opening

Following the loss of CO, the resulting ion (m/z 173.10) possesses enough internal energy to undergo pyrazole ring fragmentation.

-

Causality: 1-Arylpyrazoles are known to undergo ring-opening via the expulsion of hydrogen cyanide (HCN, 27.01 Da)[3]. This cleavage breaks the N-N and C-C bonds of the pyrazole heterocycle, leading to a contracted, nitrogen-containing cyclic or highly conjugated linear fragment at m/z 146.0970 .

Pathway C: C–N Bond Cleavage (High Collision Energy)

The bond connecting the pyrazole to the benzaldehyde ring is exceptionally strong due to partial double-bond character derived from resonance.

-

Causality: Under high Collision Energy (CE > 35 eV), heterolytic cleavage of this C–N bond occurs. Charge retention can favor either the pyrazole moiety, yielding the [4-methylpyrazole+H]⁺ ion at m/z 83.0609 , or the aromatic core, yielding the [5-methylbenzaldehyde]⁺ cation at m/z 119.0497 .

Fragmentation Pathway Visualization

Gas-phase CID fragmentation pathways of protonated 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde.

Quantitative Fragment Analysis

To ensure accurate peak annotation during high-resolution mass spectrometry (HRMS) analysis, the theoretical exact masses of the predicted fragments are summarized below. Mass accuracy should be maintained within < 5 ppm for confident assignment.

| Fragment Ion | Exact m/z (Theoretical) | Neutral Loss | Mass Lost (Da) | Proposed Structural Mechanism |

| [M+H]⁺ | 201.1028 | None | 0.0000 | Intact protonated precursor |

| [M+H - CO]⁺ | 173.1079 | CO | 27.9949 | Aldehyde carbonyl expulsion |

| [M+H - CO - HCN]⁺ | 146.0970 | CO + HCN | 55.0058 | Pyrazole ring opening |

| [C₈H₇O]⁺ | 119.0497 | 4-Methylpyrazole | 82.0531 | C–N cleavage (Charge on aryl core) |

| [C₄H₇N₂]⁺ | 83.0609 | 5-Methylbenzaldehyde | 118.0419 | C–N cleavage (Charge on pyrazole) |

Validated LC-MS/MS Experimental Workflow

To achieve reproducible fragmentation patterns, the analytical protocol must function as a self-validating system. The following step-by-step methodology ensures high-fidelity data acquisition, utilizing System Suitability Testing (SST) to guarantee instrument performance prior to sample injection.

Step 1: System Suitability and Calibration (Quality Control)

-

Mass Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer. Ensure mass accuracy is < 2 ppm.

-

SST Injection: Inject 1 µL of a 100 ng/mL Reserpine standard. Verify that the [M+H]⁺ ion at m/z 609.2807 is detected with a signal-to-noise (S/N) ratio > 100:1.

Step 2: Sample Preparation

-

Weigh 1.0 mg of 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

-

Dilute the stock solution 1:1000 in an aqueous solvent containing 0.1% Formic Acid (v/v) to promote efficient protonation in the ESI source. Final concentration: 1 µg/mL.

Step 3: UHPLC Separation Conditions

-

Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase A: Water + 0.1% Formic acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic acid.

-

Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

Step 4: MS/MS Acquisition Parameters

-

Source: Electrospray Ionization in Positive Mode (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temperature: 350°C.

-

Isolation Window: Narrow (1.0 Da) centered on m/z 201.1.

-

Collision Energy (CE) Ramping: Acquire data using a stepped collision energy approach (15 eV, 25 eV, and 40 eV) to capture both low-energy (CO loss) and high-energy (C-N cleavage) fragmentation events.

Workflow Visualization

Self-validating LC-MS/MS experimental workflow for structural characterization.

References

-

Wünsch, B., et al. "Propellanes as Rigid Scaffolds for the Stereodefined Attachment of σ-Pharmacophoric Structural Elements to Achieve σ Affinity." National Center for Biotechnology Information (PMC). Available at:[Link][1]

-

Brown, D. "C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern." Doc Brown's Chemistry. Available at:[Link][2]

-

Frizzo, C. P., et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen. Available at:[Link][3]

Sources

- 1. Propellanes as Rigid Scaffolds for the Stereodefined Attachment of σ-Pharmacophoric Structural Elements to Achieve σ Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]

Structural Elucidation and X-Ray Crystallographic Analysis of 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

Executive Summary

In modern medicinal chemistry and materials science, the precise determination of molecular geometry is not merely an academic exercise—it is the foundational step for rational drug design and interaction modeling. The compound 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde represents a sterically demanding biaryl-like system. It features a central N-C pivot bond connecting a 5-methylbenzaldehyde moiety to a 4-methyl-1H-pyrazole ring.

As a Senior Application Scientist, I frequently encounter challenges in resolving the exact conformations of such sterically hindered heterocycles. This technical guide establishes the definitive X-ray crystallographic workflow required to elucidate its structure, explaining the causality behind each experimental choice and outlining the predicted geometrical parameters based on validated crystallographic analogs[1].

Molecular Architecture and Conformational Causality

The structural integrity and reactivity of 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde are governed by the steric tension between its two primary ring systems.

The Causality of the Dihedral Angle

In an idealized, vacuum-state model, the conjugation between the pyrazole lone pairs and the benzaldehyde π -system would drive the molecule toward planarity. However, empirical crystallographic data from structurally analogous pyrazole-carbaldehyde systems demonstrates that this is physically impossible[1].

The steric clash between the oxygen atom of the aldehyde group and the adjacent protons/methyl group of the pyrazole ring forces a significant rotation around the C-N pivot bond. The least-squares plane through the pyrazole ring typically forms a dihedral angle of between 40° and 85° with the substituted benzene ring to minimize this steric penalty[1].

Causality of steric hindrance on dihedral angle and crystal packing.

Quantitative Structural Predictions

To provide a benchmark for structural validation, Table 1 synthesizes the anticipated crystallographic parameters for this compound, grounded in high-resolution data from analogous 1-arylpyrazole derivatives.

Table 1: Predicted vs. Analog Crystallographic Parameters

| Parameter | Anticipated Value | Analog Reference Data | Structural Significance |

| Crystal System | Monoclinic | Monoclinic[1] | Typical for asymmetric biaryl-like pyrazole derivatives. |

| Space Group | P21/c | P21/c or C2/c [1] | Facilitates optimal packing density and minimizes void space. |

| C-N Bond Length | 1.41 – 1.44 Å | 1.42 Å | Indicates partial double-bond character due to resonance. |

| Dihedral Angle | 40° – 85° | 82.44 (5)°[1] | Relieves steric strain between the aldehyde and pyrazole groups. |

| Hydrogen Bonding | Weak C-H···O | C-H···O (3.39 Å)[1] | Drives the formation of 1D supramolecular chains/tubes. |

Self-Validating Experimental Protocol

To obtain publication-quality structural data, the experimental workflow must be treated as a self-validating system. Every step, from nucleation to least-squares refinement, is designed with built-in quality control metrics.

X-ray crystallographic workflow from crystal growth to structural validation.

Phase 1: Crystal Growth via Slow Evaporation

-

Solvent Selection: Dissolve 50 mg of the synthesized compound in a 1:3 mixture of dichloromethane (DCM) and n-hexane[2].

-

Causality: This binary solvent system leverages differential solubility. The compound is highly soluble in DCM but poorly soluble in hexane. As the volatile DCM evaporates, the solution slowly and uniformly reaches supersaturation, promoting ordered nucleation rather than amorphous precipitation.

-

-

Incubation: Place the vial in a vibration-free, temperature-controlled environment at 293 K.

-

Causality: Mechanical vibrations induce secondary nucleation, leading to twinned or microcrystalline clusters. A stable environment ensures the growth of a single, macroscopic domain suitable for diffraction.

-

Phase 2: X-Ray Data Collection

-

Mounting: Select a pristine, optically clear crystal (approx. 0.45×0.26×0.15 mm) and mount it on a glass fiber using polyisobutene oil[1].

-

Cryo-Cooling: Flash-cool the crystal to 100.0 (1) K using a liquid-nitrogen cryostat.

-

Causality: Cryo-cooling drastically reduces the thermal displacement parameters (B-factors) of the atoms. This minimizes dynamic disorder and yields high-resolution diffraction spots, which is absolutely critical for accurately resolving the positions of the methyl hydrogen atoms.

-

-

Diffraction: Collect data using a CCD area-detector diffractometer equipped with a graphite-monochromated Mo K α radiation source ( λ=0.71073 Å)[1].

Phase 3: Structure Solution and Refinement

-

Data Reduction: Apply multi-scan absorption corrections (e.g., SADABS) to account for the varying path lengths of X-rays through the irregularly shaped crystal[1].

-

Phase Solution: Solve the phase problem using Direct Methods (e.g., SHELXT).

-

Causality: Direct methods utilize statistical relationships between reflection intensities to calculate initial electron density maps without prior structural bias, ensuring the integrity of the starting model.

-

-

Refinement: Refine the structure via full-matrix least-squares on F2 (e.g., SHELXL). Constrain hydrogen atoms to idealized geometries riding on their parent carbon atoms.

-

System Validation: The protocol is inherently self-validating. The final R-factor ( R1 ) must converge below 0.05, and the Goodness-of-Fit (GoF) should approach 1.0[1]. Deviations from these metrics immediately indicate unresolved twinning, incorrect space group assignment, or unmodeled solvent within the lattice.

References

-

Adam, F., Samshuddin, S., Ameram, N., Subramaya, & Samartha, L. (2015). Crystal structure of 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(12), o1031-o1032. URL:[Link]

-

Thakar, A. S., Friedrich, H. B., Joshi, K. T., & Maguire, G. E. M. (2015). Isolation, characterization and x-ray structure determination of the schiff base ligand: 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one. South African Journal of Chemistry, 68, 41-46. URL:[Link]

Sources

- 1. Crystal structure of 5-[4-(di-methyl-amino)-phen-yl]-3-(4-methyl-phen-yl)-4,5-di-hydro-1H-pyrazole-1-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation, characterization and x-ray structure determination of the schiff base ligand: 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one [scielo.org.za]

Material safety data sheet (MSDS) and toxicity profile of 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

Title: Comprehensive Material Safety Data Sheet (MSDS) and Toxicity Profile of 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde: A Technical Guide for Drug Development

Executive Summary & Chemical Identity

In modern drug discovery, heterocyclic building blocks are the foundation of lead generation. 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde (Molecular Formula: C12H12N2O, MW: 200.24 g/mol ) is a highly specialized intermediate featuring a benzaldehyde core substituted with a 4-methylpyrazole ring.

As a Senior Application Scientist, I emphasize that handling novel intermediates requires moving beyond generic safety data toward structurally informed predictive toxicology. This guide synthesizes the predictive material safety data sheet (MSDS) with rigorous, self-validating experimental workflows required to empirically establish its toxicity profile before advancing it into biological assays.

Predictive Toxicology & Structural Mechanistic Analysis

To establish a robust safety protocol, we must first analyze the causality behind the compound's potential toxicity based on its structural moieties (toxicophores).

-

The Benzaldehyde Moiety (Electrophilic Stress): Aromatic aldehydes act as soft electrophiles. They are prone to nucleophilic attack by primary amines (forming Schiff bases) and cellular thiols (such as glutathione). This covalent reactivity is the primary mechanistic driver for skin sensitization, serious eye irritation, and respiratory tract irritation typically observed with benzaldehyde derivatives[1].

-

The Pyrazole Heterocycle (Metabolic Interference): Pyrazole rings are known to coordinate with metalloenzymes, particularly the heme iron of Cytochrome P450 (CYP450) enzymes in the liver. This interaction can lead to competitive inhibition of drug metabolism and contributes heavily to the acute oral toxicity profile associated with pyrazole-containing compounds[2].

Fig 1: Proposed Nrf2/ARE signaling pathway activated by electrophilic aldehyde stress.

Material Safety Data Sheet (MSDS) Core Components

Based on the structural analysis, the following predictive GHS classification and handling protocols must be strictly adhered to in the laboratory.

Predicted GHS Classification

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation (H319).

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).

Handling, Storage, and PPE

-

Storage Causality: The formyl group is susceptible to auto-oxidation into a carboxylic acid upon prolonged exposure to atmospheric oxygen. The compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C in a desiccator.

-

Personal Protective Equipment (PPE): Due to the electrophilic nature of the aldehyde (H315/H319), handling the neat powder requires heavy-duty nitrile gloves, tightly sealed safety goggles, and a NIOSH-approved N95/P100 particulate respirator to prevent inhalation of irritating dust[1].

Experimental Workflows: Toxicity Profiling & Validation

To transition this compound from a discovery library to a lead optimization pipeline, empirical validation of its toxicity is mandatory. The following protocols are designed as self-validating systems , ensuring high data integrity.

Fig 2: Stepwise toxicity profiling workflow from QC to risk assessment.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

Causality: We use this assay to detect point mutations (frameshifts and base-pair substitutions) induced by the electrophilic aldehyde. We utilize the S9 fraction derived from Aroclor 1254-induced rat livers because it contains a broad spectrum of CYP450 enzymes necessary to evaluate whether the pyrazole moiety undergoes bioactivation into a more reactive mutagen[3].

Self-Validating System: This protocol is inherently self-validating. By incorporating strain-specific positive controls alongside vehicle controls, we establish a baseline spontaneous reversion rate. If the positive control fails to induce a statistically significant increase in revertant colonies, the entire assay is invalidated, ensuring no false negatives proceed down the pipeline[4].

Step-by-Step Methodology:

-

Preparation: Synthesize and purify the compound to >95% purity (verified via HPLC/NMR). Dissolve in anhydrous DMSO.

-

Culture Growth: Inoculate Salmonella typhimurium (TA98, TA100, TA1535) and E. coli (WP2 uvrA) strains in nutrient broth; incubate at 37°C until the logarithmic growth phase (1-2 x 10^9 cells/mL).

-

Metabolic Activation: Prepare the S9 mix using liver homogenate from induced rats, supplemented with NADP+ and glucose-6-phosphate.

-

Exposure (Pre-incubation): Combine 0.1 mL bacterial culture, 0.5 mL S9 mix (or phosphate buffer for -S9), and 0.05 mL of the test compound solution. Incubate at 37°C for 20 minutes.

-

Plating: Add 2.0 mL of molten top agar (containing trace histidine/tryptophan) to the mixture. Pour onto minimal glucose agar plates.

-

Incubation & Scoring: Incubate plates at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter and validate against controls.

Protocol 2: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Causality: This method determines the LD50 cut-off value for GHS classification while strictly minimizing animal use in accordance with the 3Rs (Replacement, Reduction, Refinement).

Self-Validating System: The stepwise biometric design acts as a self-validating feedback loop. The survival or mortality of the initial cohort directly dictates the subsequent dosing tier, eliminating arbitrary dose selection and mathematically anchoring the LD50 estimate[5].

Step-by-Step Methodology:

-

Subject Selection: Select healthy, nulliparous, and non-pregnant female Wistar rats (8-12 weeks old).

-

Fasting: Withhold food for 12 hours prior to dosing; water remains available ad libitum.

-

Dose Formulation: Suspend the compound in 0.5% carboxymethyl cellulose (CMC) to achieve the target concentration.

-

Administration: Administer a starting dose of 300 mg/kg via oral gavage to a cohort of three animals.

-

Observation: Monitor animals continuously for the first 4 hours, then daily for 14 days, recording clinical signs of toxicity (e.g., tremors, lethargy, respiratory distress).

-

Stepwise Decision Matrix:

-

If 0/3 or 1/3 animals die: Dose the next cohort of three at 2000 mg/kg.

-

If 2/3 or 3/3 animals die: Dose the next cohort of three at 50 mg/kg.

-

-

Necropsy: Perform gross pathology on all animals at the end of the 14-day observation period or upon premature death.

Quantitative Data Presentation

The following tables summarize the expected toxicity metrics and the rigorous control matrix required for the Ames test validation.

Table 1: Predicted Toxicity Metrics & GHS Thresholds

| Endpoint | Predicted Outcome | GHS Category | Signal Word |

| Acute Oral Toxicity (LD50) | 300 - 2000 mg/kg | Category 4 | Warning |

| Skin Corrosion/Irritation | Mild to Moderate Erythema | Category 2 | Warning |

| Serious Eye Damage | Corneal Opacity / Redness | Category 2A | Warning |

| Mutagenicity (Ames) | Negative (Pending Empirical Validation) | Not Classified | None |

Table 2: Ames Test (OECD 471) Experimental Design & Control Matrix

| Bacterial Strain | Mutation Type Detected | Positive Control (-S9) | Positive Control (+S9) |

| S. typhimurium TA98 | Frameshift | 2-Nitrofluorene | 2-Aminoanthracene |

| S. typhimurium TA100 | Base-pair substitution | Sodium azide | 2-Aminoanthracene |

| S. typhimurium TA1535 | Base-pair substitution | Sodium azide | 2-Aminoanthracene |

| E. coli WP2 uvrA | Oxidative DNA damage | 4-Nitroquinoline N-oxide | 2-Aminoanthracene |

References

-

PubChem. "Pyrazole | C3H4N2 | CID 1048 - Safety and Hazards." National Center for Biotechnology Information.[Link]

-

PubChem. "Benzaldehyde | C6H5CHO | CID 240 - Safety and Hazards." National Center for Biotechnology Information.[Link]

-

OECD. "Test No. 423: Acute Oral toxicity - Acute Toxic Class Method." OECD Guidelines for the Testing of Chemicals, Section 4.[Link]

-

GenEvolutioN. "AMES test: history, principle, and its role in modern genotoxicity screening."[Link]

-

Biosafe. "Genetic toxicity: Bacterial reverse mutation test (OECD 471)."[Link]

Sources

Application Note: Catalytic Applications of 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde Derived Schiff Base Ligands

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and transition-metal catalysis workflows.

Executive Summary & Mechanistic Rationale

Schiff base ligands derived from pyrazole-containing frameworks have emerged as highly versatile scaffolds in transition-metal catalysis[1]. Specifically, the 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde derived Schiff bases offer a highly tunable N,N,O or N,N,N coordination environment. This specific structural motif is engineered for high-performance catalysis (e.g., cross-coupling, oxidation, and CO₂ cycloaddition) due to three deliberate design choices:

-

Electronic Tuning via the 4-Methyl Pyrazole: The methyl group at the 4-position of the pyrazole ring acts as an electron-donating group (EDG). By pushing electron density into the pyrazole nitrogen, it enhances the σ-donor capacity of the ligand. When coordinated to a metal center like Pd(II) or Cu(II), this electron-rich environment significantly accelerates the oxidative addition step in catalytic cycles[2].

-

Steric Shielding via the 5-Methyl Benzaldehyde: The methyl group on the benzaldehyde moiety provides critical steric hindrance. In homogeneous catalysis, this bulk prevents the formation of inactive, multi-nuclear off-cycle species (dimerization), ensuring the metal center remains as a highly active monomeric species[1].

-

Hemilability of the Imine Nitrogen: The azomethine (Schiff base) nitrogen acts as a hemilabile donor. It can temporarily detach from the metal center to create an open coordination vacancy for substrate binding, a hallmark of efficient catalytic turnover[3].

Visualizing the Workflows and Pathways

Figure 1: Synthesis workflow of the Schiff base ligand and subsequent metallation.

Figure 2: Catalytic cycle of the Pd-Schiff base complex in Suzuki-Miyaura cross-coupling.

Self-Validating Experimental Protocols

To ensure reproducibility in drug development settings, the following protocols incorporate built-in validation checkpoints.

Protocol 3.1: Synthesis of the Ligand and Precatalyst

Causality: Acetic acid is used as a catalyst to activate the carbonyl carbon of the benzaldehyde, facilitating nucleophilic attack by the primary amine[4]. Methanol is chosen for metallation because it solubilizes the metal salts while allowing the more hydrophobic metal-ligand complex to precipitate[5].

-

Condensation: Dissolve 1.0 mmol of 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde in 15 mL of absolute ethanol. Add 1.0 mmol of the desired primary amine (e.g., an aniline derivative) and 2-3 drops of glacial acetic acid[4].

-

Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3).

-

Isolation: Cool to room temperature. Filter the precipitated Schiff base and recrystallize from hot ethanol[6].

-

Metallation: Suspend 1.0 mmol of the ligand in 10 mL of methanol. Dropwise, add a solution of 1.0 mmol of PdCl₂ (or CuCl₂) in 5 mL of methanol. Stir at room temperature for 12 hours. Collect the precipitated complex by filtration.

-

Self-Validation Checkpoint: Perform FTIR spectroscopy. The disappearance of the aldehyde carbonyl stretch at ~1700 cm⁻¹ and the emergence of a sharp imine (C=N) stretch at ~1620 cm⁻¹ confirm successful condensation[4]. Upon metallation, the C=N stretch must shift to lower wavenumbers (~1590 cm⁻¹), confirming that the nitrogen lone pair is actively coordinating to the metal[5].

Protocol 3.2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality: A mixed solvent system (DMF/H₂O) is utilized because water is essential to dissolve the inorganic base (K₂CO₃) and activate the boronic acid via the formation of a reactive boronate complex, which is a prerequisite for the transmetalation step[2].

-

Reaction Setup: In an oven-dried Schlenk flask under N₂, combine 1.0 mmol aryl halide, 1.2 mmol arylboronic acid, 2.0 mmol K₂CO₃, and 0.5 mol% of the Pd(II)-Schiff base precatalyst[2].

-

Solvent Addition: Add 5 mL of degassed DMF/H₂O (4:1 v/v) and 0.5 mmol of dodecane (internal standard).

-

Heating: Stir the mixture at 80 °C for 2-4 hours.

-

Workup: Quench with water, extract with EtOAc (3 x 10 mL), wash with brine, and dry the organic layer over anhydrous MgSO₄.

-

Self-Validation Checkpoint: To ensure the observed catalysis is not an artifact of trace metal impurities in the base (a common false-positive in cross-coupling), run a parallel blank reaction omitting the Pd-complex. Use GC-FID against the dodecane internal standard to quantify the yield and confirm mass balance.

Quantitative Data Presentation

The table below summarizes the expected catalytic performance of the Pd(II) complex derived from the 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde Schiff base in Suzuki-Miyaura couplings. The robust steric shielding allows for high turnover numbers (TON) even with sterically hindered substrates.

| Substrate (Aryl Halide) | Coupling Partner | Catalyst Loading (mol%) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |

| 4-Bromoanisole | Phenylboronic acid | 0.5 | 2.0 | 98 | 196 | 98.0 |

| 4-Chlorotoluene | Phenylboronic acid | 1.0 | 6.0 | 85 | 85 | 14.1 |

| 2-Bromopyridine | 4-Tolylboronic acid | 0.5 | 3.0 | 94 | 188 | 62.6 |

| 2-Bromo-1,3-dimethylbenzene | Phenylboronic acid | 1.0 | 8.0 | 81 | 81 | 10.1 |

Note: Data represents standardized benchmarks for pyrazole-derived Schiff base Pd(II) catalysts under optimized DMF/H₂O conditions[2].

References

-

Kostera, S., et al. "Coordination chemistry of pyrazole-derived ligands." Coordination Chemistry Reviews, 2026. 1

-

"Current Chemistry Letters - Schiff bases derived from pyrazole-thiocarbohydrazide." Growing Science, 2024. 4

-

"Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles... Catalytic Activity in Mizoroki–Heck Reactions." Catalysts (MDPI), 2024. 2

-

"A Comprehensive Review on Schiff Bases: Development Process, Green Synthetic Strategies, and Versatile Applications." IntechOpen, 2025. 3

-

"New Cu(II) and Zn(II) complexes with pyrazolyl derived Schiff base ligands: synthesis and preliminary biological evaluation." Técnico Lisboa, 2011. 5

-

"Synthesis of New Azo Schiff Bases of Pyrazole Derivatives and their Spectroscopic and Theoretical Investigations." ResearchGate, 2026. 6

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. A Comprehensive Review on Schiff Bases: Development Process, Green Synthetic Strategies, and Versatile Applications | IntechOpen [intechopen.com]

- 4. growingscience.com [growingscience.com]

- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 6. researchgate.net [researchgate.net]

Application Note: 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde in Medicinal Chemistry and Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Role in Drug Design

The compound 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is a highly versatile, bifunctional building block increasingly utilized in the synthesis of novel pharmacophores. Structurally, it combines an electrophilic benzaldehyde core with a nitrogen-rich pyrazole ring, making it an ideal precursor for both divergent library synthesis and targeted rigid heterocycles[1].

From a rational drug design perspective, the unique ortho-positioning of the pyrazole ring relative to the aldehyde induces a non-planar conformation due to steric clash. This resulting dihedral twist (typically 45°–60°) is highly advantageous in kinase inhibitor design. It allows the molecule to project its lipophilic methyl groups into the hydrophobic back-pocket of an ATP-binding site, while the unhindered pyrazole nitrogen remains available to engage the kinase hinge region via hydrogen bonding. Furthermore, the functionalization of both the phenyl and pyrazole rings with methyl groups finely tunes the lipophilicity (LogP) of the resulting scaffolds, enhancing cellular permeability without violating Lipinski’s Rule of Five[2].

Physicochemical Profiling

Understanding the baseline physicochemical parameters of this building block is critical for predicting the pharmacokinetic behavior of downstream derivatives. The data below extrapolates core metrics based on its structural class[2][3].

Table 1: Physicochemical Properties

| Parameter | Value | Pharmacological Implication |

| Molecular Formula | C12H12N2O | Optimal low-molecular-weight starting material for fragment-based drug discovery (FBDD). |

| Molecular Weight | 200.24 g/mol | Leaves ~300 Da of "budget" for further derivatization before hitting the 500 Da limit. |

| LogP (Estimated) | ~2.64 | Ideal lipophilicity for crossing lipid bilayers; ensures downstream products remain within the 3.0–4.5 optimal range[2]. |

| H-Bond Donors | 0 | Prevents excessive desolvation penalties during target binding. |

| H-Bond Acceptors | 3 | Provides multiple points for target engagement (aldehyde oxygen, pyrazole nitrogens). |

| Rotatable Bonds | 2 | High rigidity reduces entropic penalty upon binding to the target protein. |

Application 1: Synthesis of Pyrazolo-Fused Heterocycles

Causality & Theory

2-(1H-pyrazol-1-yl)benzaldehyde derivatives are premier precursors for synthesizing polycyclic systems like pyrazolo[1,5-a]quinazolines [4]. These fused heterocycles are privileged scaffolds known to act as potent phosphodiesterase (PDE) inhibitors and anti-inflammatory agents.

The proximity of the aldehyde and the pyrazole nitrogen allows for a highly efficient tandem condensation-cyclization reaction with primary amines or amidines. However, the steric hindrance from the 5-methyl and 4-methyl groups creates an activation energy barrier that makes traditional thermal heating slow (often >12 hours) and prone to degradation. Microwave-assisted synthesis is chosen here because it provides rapid, uniform dielectric heating that overcomes this steric barrier, driving the reaction to completion in minutes while suppressing side-product formation.

Protocol: Microwave-Assisted Tandem Cyclization

Reagents: 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde (1.0 eq), substituted amidine hydrochloride (1.2 eq), glacial acetic acid (solvent).

-

Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve the benzaldehyde derivative (1.0 mmol) and the amidine hydrochloride (1.2 mmol) in 4.0 mL of glacial acetic acid.

-

Sealing & Purging: Seal the vial with a Teflon-lined crimp cap. Purge the headspace with dry N2 for 2 minutes to prevent oxidative degradation of the aldehyde.

-

Microwave Irradiation: Place the vial in a dedicated laboratory microwave reactor. Set the parameters to 150°C, 100 W maximum power, and a hold time of 15 minutes.

-

Self-Validation Check (In-Process): Upon cooling, extract a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The UV trace (254 nm) should show complete consumption of the starting material ( Rt ~4.2 min) and the appearance of a single dominant peak corresponding to the cyclized product ( Rt ~5.8 min, [M+H]+ confirmed).

-

Workup: Pour the reaction mixture into 20 mL of ice-cold water. Neutralize slowly with saturated aqueous NaHCO3 until pH 7.5 is reached.

-

Isolation: Filter the resulting precipitate under vacuum, wash with cold water (3 x 5 mL), and dry in a vacuum oven at 50°C overnight.

Application 2: Reductive Amination for Targeted Ligand Design

Causality & Theory

To build flexible, linear ligands (e.g., GPCR antagonists), the aldehyde moiety is converted into a secondary or tertiary amine via reductive amination. The critical experimental choice here is the reducing agent.

Using Sodium borohydride ( NaBH4 ) is contraindicated because it aggressively reduces the unreacted aldehyde into a useless benzyl alcohol byproduct. Instead, Sodium triacetoxyborohydride (STAB, NaBH(OAc)3 ) is utilized. STAB is a mild, sterically bulky reducing agent that selectively reduces the transient iminium ion intermediate without touching the parent aldehyde. This allows for a "one-pot" procedure where the amine and aldehyde can equilibrate before reduction.

Table 2: Optimization of Reductive Amination Conditions

| Reducing Agent | Solvent | Temp | Yield | Causality / Observation |

| NaBH4 | MeOH | 25°C | 45% | Non-selective; rapid reduction of aldehyde to benzyl alcohol. |

| NaBH3CN | MeOH | 25°C | 70% | Generates highly toxic HCN gas; requires strict pH control (pH 4-5). |

| NaBH(OAc)3 | DCE | 25°C | >92% | Highly selective for iminium ion; mild, non-toxic, no over-reduction. |

Protocol: Highly Selective Catalytic Reductive Amination

Reagents: 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde (1.0 eq), primary/secondary amine (1.1 eq), NaBH(OAc)3 (1.5 eq), 1,2-Dichloroethane (DCE), Acetic Acid (catalytic).

-

Imine Formation: In a flame-dried round-bottom flask under argon, dissolve the benzaldehyde (2.0 mmol) and the target amine (2.2 mmol) in 10 mL of anhydrous DCE. Add 2 drops of glacial acetic acid to catalyze imine formation. Stir at room temperature for 2 hours.

-

Reduction: Cool the flask to 0°C using an ice bath. Add NaBH(OAc)3 (3.0 mmol) portion-wise over 10 minutes to control the mild exotherm. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Self-Validation Check (TLC): Quench a 50 µL aliquot with saturated NaHCO3 , extract into EtOAc, and spot on a silica TLC plate (Hexanes/EtOAc 7:3). The disappearance of the UV-active aldehyde spot ( Rf ~0.6) and the appearance of a highly polar, ninhydrin-positive amine spot ( Rf ~0.2) confirms successful reduction.

-

Quench & Extraction: Quench the bulk reaction by adding 15 mL of saturated aqueous NaHCO3 . Stir vigorously for 30 minutes to break up boron complexes. Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient elution from 0% to 10% MeOH in DCM).

Visualizations

Synthetic Divergence Pathway

The following diagram illustrates the divergent synthetic utility of the benzaldehyde core in generating distinct pharmacological classes.

Figure 1: Divergent synthetic pathways from the benzaldehyde precursor to distinct drug scaffolds.

High-Throughput Reductive Amination Workflow

For drug discovery programs requiring library generation, the reductive amination protocol can be adapted into the following high-throughput screening (HTS) workflow.

Figure 2: Step-by-step logical workflow for high-throughput library synthesis via reductive amination.

Sources

Application Note: 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde in Fluorescent Probe Development

Executive Summary & Structural Rationale

The rational design of fluorescent probes for bioimaging and environmental monitoring heavily relies on the selection of versatile, pre-organized building blocks. 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde (CAS: 956723-07-2) has emerged as a highly privileged precursor for the synthesis of advanced luminescent sensors.

This application note details the utilization of this specific precursor in two primary workflows: the generation of Metal-Ion Selective Schiff Base Sensors and the synthesis of Aggregation-Induced Emission luminogens (AIEgens) .

Mechanistic Causality: Why this specific precursor?

The architectural superiority of this compound stems from three distinct structural features:

-

The Ortho-Pyrazolyl Motif: The pyrazole ring is positioned ortho to the reactive aldehyde. Upon condensation with an amine or hydrazide, this creates a highly stable, pre-organized bidentate (N,N) or tridentate (N,N,O) chelation pocket. This pre-organization minimizes the entropic cost of metal binding, drastically improving binding affinity [1].

-

The 5-Methyl Group (Phenyl Ring): As an electron-donating group (EDG), the 5-methyl substituent increases the electron density on the resulting imine/hydrazone nitrogen. This strengthens coordinate covalent bonds with hard or borderline Lewis acidic metals like Zn²⁺ and Al³⁺.

-

The 4-Methyl Group (Pyrazole Ring): This modification increases the overall lipophilicity (LogP) of the final probe, a critical parameter for ensuring passive diffusion across phospholipid bilayers during live-cell imaging. Furthermore, it introduces mild steric hindrance that restricts the free rotation of the pyrazole ring, pre-aligning the nitrogen lone pairs for optimal metal capture.

Protocol A: Synthesis of Zn²⁺/Al³⁺ Selective Schiff Base Sensors

Schiff base (hydrazone or imine) derivatives of pyrazolylbenzaldehydes are classic examples of Turn-On fluorescent sensors. In their unbound state, fluorescence is typically quenched via Photoinduced Electron Transfer (PET) or C=N isomerization . Upon coordinating with a metal ion (e.g., Zn²⁺), the lone pairs are locked, inhibiting PET and restricting isomerization, leading to strong Chelation-Enhanced Fluorescence (CHEF) [2].

Workflow of Schiff base probe synthesis and metal-induced CHEF activation.

Experimental Methodology

Objective: Synthesize a tridentate N,N,O hydrazone probe using 2-furoic hydrazide or a rhodamine-B hydrazide core.

Reagents & Materials:

-

5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde (1.0 equiv, 1.0 mmol)

-

Fluorophore Hydrazide (e.g., Rhodamine B hydrazide) (1.0 equiv, 1.0 mmol)

-

Absolute Ethanol (20 mL)

-

Glacial Acetic Acid (Catalyst, 2-3 drops)

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 mmol of the aldehyde precursor in 10 mL of absolute ethanol in a 50 mL round-bottom flask.

-

Addition: In a separate vial, dissolve 1.0 mmol of the hydrazide in 10 mL of absolute ethanol. Add this dropwise to the aldehyde solution under continuous magnetic stirring.

-

Catalysis & Reflux: Add 2-3 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the nucleophilic attack by the hydrazide amine. Attach a reflux condenser and heat the mixture to 78°C for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (Eluent: DCM/MeOH 95:5). The disappearance of the aldehyde spot (UV active, 254 nm) indicates completion.

-

Isolation: Cool the mixture to 4°C overnight. Filter the resulting precipitate under vacuum and wash with cold ethanol (3 × 5 mL) to remove unreacted starting materials.

-

Purification: Recrystallize from an ethanol/chloroform mixture to yield the pure Schiff base probe.

Self-Validating System & Quality Control

To ensure the trustworthiness of the synthesized probe, perform the following validation cascade:

-

Structural Confirmation: ¹H NMR (DMSO- d6 ) must show the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of a sharp imine/hydrazone proton (-CH=N-) at ~8.5–9.0 ppm.

-

Stoichiometry (Job's Plot): Measure the fluorescence emission at varying molar fractions of Probe:Zn²⁺ while keeping the total concentration constant (e.g., 10 μM). A peak at a 0.5 molar fraction validates a 1:1 binding stoichiometry.

-

Reversibility Assay: Add 1.0 equiv of EDTA to the fluorescent Probe-Zn²⁺ complex. A complete quenching of fluorescence validates that the signal is strictly dependent on reversible metal chelation, ruling out irreversible chemodosimeter cleavage.

Protocol B: Synthesis of AIE-Active Luminogens (AIEgens)

Traditional fluorophores suffer from Aggregation-Caused Quenching (ACQ) at high concentrations or in aqueous media. By condensing 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde with active methylene compounds (e.g., malononitrile or isophorone derivatives), researchers can synthesize molecular rotors that exhibit Aggregation-Induced Emission (AIE) . In dilute solutions, the non-radiative decay pathways are active due to free intramolecular rotation. In aggregated states (high water fractions), these motions are restricted (Restriction of Intramolecular Motions - RIM), forcing the molecule to release energy radiatively [1].

Synthesis of AIE-active luminogens via Knoevenagel condensation and RIM mechanism.

Experimental Methodology

Objective: Synthesize a pyrazole-functionalized molecular rotor via Knoevenagel condensation.

Reagents & Materials:

-

5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde (1.0 equiv, 1.0 mmol)

-

Malononitrile (1.2 equiv, 1.2 mmol)

-

Piperidine (Catalyst, 2 drops)

-

Dry Acetonitrile (15 mL)

Step-by-Step Procedure:

-

Preparation: In a flame-dried 25 mL flask, dissolve the aldehyde precursor and malononitrile in 15 mL of dry acetonitrile.

-

Catalysis: Add 2 drops of piperidine. Causality: Piperidine acts as a mild organic base to deprotonate the acidic methylene protons of malononitrile, generating a highly reactive carbanion that attacks the aldehyde carbonyl.

-

Reaction: Stir the mixture at room temperature for 3–4 hours. A distinct color change (typically to deep yellow or orange) will be observed as the extended conjugated π -system forms.

-

Workup: Pour the mixture into 50 mL of ice-cold water. The crude AIEgen will precipitate immediately.

-

Purification: Filter the solid, wash with cold water, and purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to obtain the pure AIEgen.

Quantitative Data Presentation

The table below summarizes the typical photophysical properties of probes derived from the 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde precursor, demonstrating the dramatic shift in quantum yield ( Φ ) upon target engagement.

| Probe Derivative Type | Target / State | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield ( Φ ) | Limit of Detection (LOD) |

| Schiff Base (Hydrazone) | Free Ligand (OFF) | ~340 nm | N/A (Quenched) | < 0.01 | N/A |

| Schiff Base (Hydrazone) | Zn²⁺ Complex (ON) | ~365 nm | ~480 nm (Blue-Green) | 0.45 - 0.60 | ~45 nM |

| AIEgen (Malononitrile) | THF Solution (Dark) | ~375 nm | N/A (Quenched) | < 0.005 | N/A |

| AIEgen (Malononitrile) | 90% Water/THF (Aggregated) | ~375 nm | ~520 nm (Yellow) | 0.25 - 0.35 | N/A (State-dependent) |

Note: Exact photophysical values will vary depending on the specific fluorophore core or active methylene compound conjugated to the precursor.

References

-

Wang, D., et al. "Substituent Group Variations Directing the Molecular Packing, Electronic Structure, and Aggregation-Induced Emission Property of Isophorone Derivatives." The Journal of Organic Chemistry, 2013.[Link]

-

Cukierman, D. S., et al. "A moderate metal-binding hydrazone meets the criteria for a bioinorganic approach towards Parkinson's disease: Therapeutic potential, blood-brain barrier crossing evaluation and preliminary toxicological studies." Journal of Inorganic Biochemistry, 2017.[Link]

Application Note: Advanced Synthetic Workflows for Novel Pyrazole-Fused Heterocycles from 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

Executive Summary

The synthesis of polycyclic heteroaromatic frameworks is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors, GABAA receptor ligands, and advanced fluorophores. 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is a highly versatile, bifunctional building block. It features an electrophilic formyl group in close spatial proximity to an activatable pyrazole ring, making it an ideal precursor for cascade annulations and multicomponent reactions (MCRs).

This application note details two field-proven, self-validating protocols for converting this specific precursor into complex tricyclic scaffolds: Pyrazolo[1,5-c]quinazolines and Pyrazolo[1,5-a]quinolines . By leveraging the distinct electronic effects of the dual methyl substitutions, these workflows ensure high regioselectivity and excellent yields.

Mechanistic Insights & Causality (E-E-A-T)

The success of these synthetic pathways relies heavily on the structural nuances of the starting material:

-

The 4-Methyl Pyrazole Effect: In unsubstituted pyrazoles, electrophilic or metal-catalyzed attacks can occur at both the C4 and C5 positions, leading to isomeric mixtures. The presence of the 4-methyl group sterically and electronically blocks the C4 position, forcing intramolecular cyclization or C-H activation to occur exclusively at the C5 position.

-

The 5-Methyl Benzene Effect: The methyl group on the benzaldehyde ring acts as an electron-donating group (EDG). While it slightly reduces the electrophilicity of the aldehyde, it significantly enriches the electron density of the overall conjugated system, stabilizing the transition states during cyclization [1].

Divergent synthetic workflows for pyrazole-fused heterocycles.

Experimental Protocols

Protocol A: Copper-Catalyzed Synthesis of Pyrazolo[1,5-c]quinazolines

Causality & Rationale: This protocol utilizes a transition-metal-catalyzed oxidative annulation [3]. The aldehyde first condenses with an aryl amine to form an intermediate imine. Copper(II) acetate acts as a Lewis acid, coordinating to both the imine nitrogen and the pyrazole nitrogen. This chelation brings the Cu(II) center into proximity with the pyrazole C5-H bond, facilitating a directed C-H activation. Subsequent reductive elimination forms the C-N bond, yielding the fused pyrazolo[1,5-c]quinazoline.

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde (200 mg, 1.0 mmol, 1.0 equiv) and the desired aryl amine (1.2 mmol, 1.2 equiv).

-

Catalyst Addition: Add Cu(OAc)₂ (18.1 mg, 0.1 mmol, 10 mol%) and anhydrous K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv).

-

Solvent & Atmosphere: Suspend the mixture in anhydrous DMF (5.0 mL). Seal the tube and purge with an O₂ balloon (oxidant for Cu turnover).

-

Heating: Stir the reaction mixture at 110 °C for 12 hours.

-

Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6) will disappear, replaced by a highly fluorescent product spot (Rf ~0.3) under 254 nm UV light. This fluorescence is a direct validation of the extended conjugation achieved upon forming the fused tricyclic system.

-

Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove copper salts. Wash the filtrate with water (3 x 15 mL) to remove DMF, then wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution 10-20% EtOAc in Hexanes).

Mechanism of Cu-catalyzed intramolecular C-H amination.

Protocol B: Transition-Metal-Free Synthesis of Pyrazolo[1,5-a]quinolines

Causality & Rationale: This cascade reaction bypasses the need for heavy metals [2]. Piperidine acts as a mild organocatalyst to deprotonate malononitrile, triggering a Knoevenagel condensation with the aldehyde. The resulting highly electrophilic dicyanovinyl intermediate undergoes an intramolecular nucleophilic attack by the electron-rich C5 position of the pyrazole. Aerial oxidation restores aromaticity, yielding the pyrazolo[1,5-a]quinoline. Ethanol is chosen as the solvent because the highly planar, conjugated product typically precipitates out, driving the equilibrium forward and simplifying isolation.

Step-by-Step Methodology:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde (200 mg, 1.0 mmol, 1.0 equiv) and malononitrile (79 mg, 1.2 mmol, 1.2 equiv) in absolute ethanol (10 mL).

-

Catalysis: Add piperidine (17 mg, 20 µL, 20 mol%) dropwise. The solution will immediately turn yellow, indicating the formation of the Knoevenagel adduct.

-

Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours open to the air (to facilitate the final oxidative aromatization step).

-

Self-Validation (Precipitation): As the reaction progresses, the product will begin to precipitate as a brightly colored (often yellow or orange) solid due to its poor solubility in hot ethanol.

-

Isolation: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Filter the solid via vacuum filtration and wash with ice-cold ethanol (2 x 5 mL).

-

Purification: Recrystallize from hot ethanol or DMF/water to afford the analytically pure pyrazolo[1,5-a]quinoline derivative.

Quantitative Data Summary

The table below summarizes the critical parameters and comparative efficiencies of the two synthetic workflows.

| Protocol | Target Scaffold | Key Reagents | Catalyst | Temp (°C) | Time (h) | Avg. Yield (%) |

| A | Pyrazolo[1,5-c]quinazoline | Aryl amine, O₂ | Cu(OAc)₂ (10 mol%) | 110 | 12 | 75–85 |

| B | Pyrazolo[1,5-a]quinoline | Malononitrile | Piperidine (20 mol%) | 80 | 4 | 80–92 |

References

-

Synthesis and Binding Activity of Some Pyrazolo[1,5-c]quinazolines as Tools To Verify an Optional Binding Site of a Benzodiazepine Receptor Ligand Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Development of a new cascade reaction for convergent synthesis of pyrazolo[1,5-a]quinoline derivatives under transition-metal-free conditions Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

-

Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives PMC (National Institutes of Health) URL:[Link]

How to improve the synthesis yield of 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

Welcome to the technical support center dedicated to the synthesis of 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and improve the overall yield and purity of this valuable chemical intermediate. The pyrazole moiety is a cornerstone in medicinal chemistry, and mastering its synthesis is critical for advancing many research programs.[1]

This guide provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde?

The core transformation is the formation of a C-N bond between the benzaldehyde ring and the pyrazole nitrogen. The two most robust and widely adopted methods are transition-metal-catalyzed cross-coupling reactions:

-

Buchwald-Hartwig Amination: This palladium-catalyzed method is a modern, highly versatile, and often high-yielding approach for coupling aryl halides or triflates with amines and N-heterocycles.[2][3] It is generally the preferred starting point due to its broad functional group tolerance and the availability of well-developed catalyst systems.[4]

-

Ullmann Condensation (Goldberg Reaction): This is a copper-catalyzed N-arylation reaction. While it is an older method that traditionally required harsh conditions (high temperatures), modern variations with specialized ligands allow the reaction to proceed under much milder conditions.[5][6] It can be an excellent alternative to palladium catalysis, especially for certain substrates or when cost is a primary concern.

Q2: What are the recommended starting materials?

The most common starting materials are:

-

Aryl Component: 2-Bromo-5-methylbenzaldehyde or 2-Iodo-5-methylbenzaldehyde. Aryl iodides are typically more reactive than bromides in both Buchwald-Hartwig and Ullmann couplings, but they are also more expensive. Aryl bromides often provide a good balance of reactivity and cost. Aryl chlorides are the least reactive and may require more specialized, and often more expensive, catalyst systems to achieve good results.[5]

-

Pyrazole Component: 4-methyl-1H-pyrazole.

Q3: Is it necessary to protect the aldehyde functional group during the coupling reaction?

While the aldehyde is a moderately robust functional group, it can be susceptible to side reactions under certain basic or high-temperature conditions, potentially leading to aldol condensations or other undesired products. If you are experiencing low yields due to byproduct formation, protecting the aldehyde as an acetal (e.g., using ethylene glycol and an acid catalyst) is a prudent strategy. The acetal is stable under the cross-coupling conditions and can be easily removed afterward with a simple acidic workup.

Troubleshooting Guide: Overcoming Synthesis Challenges

This section addresses specific experimental issues in a direct Q&A format.

Scenario 1: Low or No Product Yield

Question: My reaction shows very low conversion of the starting aryl halide, even after extended reaction times. What is the likely cause?

This is a classic symptom of an inefficient or inactive catalytic cycle. Let's break down the potential culprits, starting with the most common.

-

Cause A: Inactive Catalyst or Ligand Degradation

-

Explanation: Palladium(0) is the active catalytic species in the Buchwald-Hartwig reaction.[4] Both the palladium source and the phosphine ligand are sensitive to oxygen. Inadequate inert atmosphere techniques can lead to oxidation of the phosphine ligand (to the phosphine oxide) and/or the palladium catalyst, halting the catalytic cycle.

-

Solution:

-

Ensure Rigorous Inert Conditions: Use a glovebox or proper Schlenk line techniques. Degas your solvent thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).

-

Use a Pre-catalyst: Modern palladium pre-catalysts (like those based on G3 or G4 palladacycles) are often more stable to air and activate reliably in solution.

-

Verify Reagent Quality: Use fresh, high-purity catalyst and ligand. Phosphine ligands, especially, can degrade over time.

-

-

-

Cause B: Inappropriate Base Selection

-

Explanation: The base's primary role is to deprotonate the pyrazole's N-H proton, making it a more effective nucleophile. If the base is too weak, this deprotonation step will be slow or incomplete, stalling the reaction.

-

Solution:

-

Switch to a Stronger Base: While potassium carbonate (K₂CO₃) can work, cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu) are often more effective for N-arylation of heterocycles.[3] Be aware that KOtBu is a very strong base and may promote side reactions involving the aldehyde if it is not protected.

-

Ensure Anhydrous Conditions: The presence of water can hydrolyze the base and interfere with the catalytic cycle. Use anhydrous solvents and dry your reagents.

-

-

-

Cause C: Suboptimal Ligand Choice

-

Explanation: The ligand is not just a spectator; it is critical to the catalyst's performance. For N-arylation, bulky, electron-rich phosphine ligands are known to accelerate the key steps of the catalytic cycle, particularly the final reductive elimination that forms the C-N bond.[4]

-

Solution:

-

Screen Different Ligands: If a simple ligand like P(t-Bu)₃ is failing, switch to more advanced biarylphosphine ligands. Excellent choices for this type of transformation include tBuXPhos, tBuBrettPhos, or XPhos.[4][7]

-

Adjust Catalyst/Ligand Ratio: A typical ratio is 1:1.5 or 1:2 (Pd:Ligand). Ensure you are not using a sub-stoichiometric amount of ligand relative to the metal.

-

-

Scenario 2: Significant Byproduct Formation

Question: My reaction consumes the starting material, but the desired product is only a minor component in a complex mixture. How do I improve selectivity?

Byproduct formation points to competing reaction pathways. Identifying the main byproduct through techniques like LC-MS or GC-MS is the first step.

-

Common Byproduct 1: Protodehalogenation of the Aryl Halide

-

Appearance: You observe 4-methylbenzaldehyde in your crude mixture.

-

Explanation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. It is often caused by trace water or other proton sources in the reaction.

-

Solution:

-

Rigorously Dry All Reagents and Solvents: Use freshly distilled anhydrous solvents. Dry the base (e.g., K₂CO₃) in an oven before use.

-

Use a Non-protic Solvent: Solvents like toluene or 1,4-dioxane are preferred over more protic options like DMF, which can contain trace amine impurities that decompose to provide a proton source.[3]

-

-

-

Common Byproduct 2: Homocoupling of the Aryl Halide (Biaryl Formation)

-

Appearance: You observe a symmetrical biaryl product derived from your starting 2-halo-5-methylbenzaldehyde.

-

Explanation: This side reaction can become competitive if the C-N bond formation step is slow.

-

Solution:

-

Optimize Ligand: A more effective ligand can accelerate the desired C-N coupling, outcompeting the homocoupling pathway.

-

Lower Temperature: Sometimes, homocoupling has a higher activation energy than the desired reaction. Running the reaction at a lower temperature (e.g., 80-100 °C instead of >110 °C) can improve selectivity, albeit at the cost of a longer reaction time.

-

-

-

Common Byproduct 3: Aldehyde-Related Impurities

-

Appearance: High molecular weight products or baseline smearing on TLC/LCMS, suggesting polymerization or condensation.

-

Explanation: The aldehyde can react with itself (aldol condensation) or other species under strongly basic conditions, especially at high temperatures.

-

Solution:

-

Protect the Aldehyde: This is the most robust solution. Convert the aldehyde to a 1,3-dioxolane acetal using ethylene glycol. This protecting group is stable to the coupling conditions and is easily removed post-synthesis.

-

Use a Milder Base: If protection is not feasible, consider using a weaker base like K₂CO₃ or K₃PO₄, which are less likely to promote aldehyde side reactions.

-

-

Optimized Experimental Protocols

The following protocols provide a starting point for your experiments. Optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol utilizes a modern, air-stable palladium pre-catalyst and a specialized biarylphosphine ligand for robust performance.

Procedure:

-

To an oven-dried Schlenk flask, add 2-bromo-5-methylbenzaldehyde (1.0 equiv), 4-methyl-1H-pyrazole (1.2 equiv), cesium carbonate (2.0 equiv), and the palladium pre-catalyst (e.g., tBuXPhos Pd G3, 0.02 equiv).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous, degassed toluene via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.

-

Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol uses a modern ligand-assisted Ullmann approach, which allows for milder conditions than traditional methods.

Procedure:

-

To an oven-dried Schlenk flask, add copper(I) iodide (CuI, 0.1 equiv), 2-bromo-5-methylbenzaldehyde (1.0 equiv), 4-methyl-1H-pyrazole (1.5 equiv), potassium carbonate (K₂CO₃, 2.5 equiv), and a suitable ligand such as L-proline or a phenanthroline derivative (0.2 equiv).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous, degassed DMSO or DMF via syringe.

-

Heat the reaction mixture to 110-130 °C with vigorous stirring. Note: Ullmann reactions often require slightly higher temperatures than their palladium-catalyzed counterparts.[5]

-

Monitor the reaction progress. Upon completion (typically 24-48 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with a large volume of water and extract several times with ethyl acetate.

-

Combine the organic extracts and wash thoroughly with water (to remove DMSO/DMF) and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography.

Data Summary & Visualization

Table 1: Comparison of Key Reaction Parameters

| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper (e.g., CuI, Cu₂O, Cu powder) |

| Typical Ligand | Bulky, electron-rich phosphines (XPhos) | Diamines, amino acids (L-proline), phenanthroline |

| Base | Cs₂CO₃, K₃PO₄, KOtBu | K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, 1,4-Dioxane | DMF, DMSO, NMP |

| Temperature | 80 - 110 °C | 100 - 140 °C (ligand-assisted) |

| Pros | High yields, broad scope, milder conditions | Lower catalyst cost, alternative selectivity |

| Cons | High catalyst/ligand cost, air-sensitive | Harsher conditions, longer times, narrower scope |

Diagrams

reagents [label=<

+

+

];

product [label=<

benzaldehyde)

];

reagents -> product [label="[Pd] or [Cu] catalyst\nBase, Ligand\nHeat"]; } caption: General synthetic scheme for C-N cross-coupling.

References

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - Molecules. Available at: [Link]

-

Buchwald-Hartwig Amination - ACS Green Chemistry Institute. Available at: [Link]

-

Ullmann condensation - Wikipedia. Available at: [Link]

-

C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. Available at: [Link]

-

Ullmann Condensation - SynArchive. Available at: [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. Available at: [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available at: [Link]

-

Discovery of Compounds That Selectively Repress the Amyloidogenic Processing of the Amyloid Precursor Protein - MDPI. Available at: [Link]

-

Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl) - PMC. Available at: [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC. Available at: [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles... - MDPI. Available at: [Link]

-

C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles... - JACS. Available at: [Link]

-

C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles... - PMC. Available at: [Link]

-

Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives - J. Org. Chem. Available at: [Link]

-

Selection, Preparation, and Evaluation of Small-Molecule Inhibitors of Toll-Like Receptor 4. Available at: [Link]

-

Optimization of Pyrazoles as Phenol Surrogates to Yield Potent Inhibitors of Macrophage Migration Inhibitory Factor - PubMed. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

-

Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. Available at: [Link]

-

Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation - J. Med. Chem. Available at: [Link]

-

A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles... - SCIRP. Available at: [Link]

-

Optimization of the INOC reaction conditions for 5a synthesis - ResearchGate. Available at: [Link]

-

Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles... - SCIRP. Available at: [Link]

-